(R)-(-)-2-Amino-1-butanol

Descripción

Significance of Chirality in Pharmaceutical and Fine Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical concept in the pharmaceutical and fine chemical sectors. mdpi.comresearchgate.netrsc.org The different spatial arrangements of atoms in enantiomers, as the two mirror-image forms are known, can lead to profoundly different biological activities. mdpi.comnih.gov In many cases, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable side effects. nih.govresearchfloor.org This underscores the necessity for enantiomerically pure compounds in drug development to enhance efficacy and improve safety profiles. researchgate.net Consequently, the synthesis of single-enantiomer drugs has become a major focus in the pharmaceutical industry. rsc.orgresearchfloor.org

Overview of Chiral Amino Alcohol Scaffolds in Modern Chemical Research

Chiral amino alcohols, such as (R)-(-)-2-Amino-1-butanol, are highly valued scaffolds in contemporary chemical research. harvard.edu Their structure is a common motif in numerous pharmaceutical molecules. acs.org These compounds are frequently employed as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. chemimpex.comcymitquimica.comnih.gov The presence of both an amino and a hydroxyl group allows for dual functionality, enabling them to participate in a wide range of chemical transformations and to be modified into more complex structures for specialized applications. harvard.edu

Structure

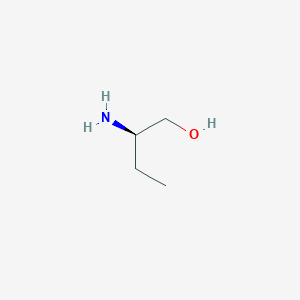

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029275 | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5856-63-3 | |

| Record name | (R)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F725V55LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Stereoselective Synthesis Methodologies for R 2 Amino 1 Butanol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis, including high stereospecificity, mild reaction conditions, and reduced environmental impact. These strategies leverage the inherent selectivity of enzymes to achieve high enantiomeric purity.

Kinetic Resolution of Racemic 2-Amino-1-butanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme.

Penicillin G acylase (PGA) has proven to be an effective biocatalyst for the kinetic resolution of racemic 2-amino-1-butanol. figshare.com The process involves the enantioselective hydrolysis of an N-acylated derivative of racemic 2-amino-1-butanol. Specifically, the N-phenylacetyl derivative is often used. figshare.comresearchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative, leaving the desired (R)-enantiomer of the N-acylated compound unreacted. researchgate.net This allows for the separation of the two enantiomers.

The use of immobilized penicillin G acylase is a common strategy to improve the stability and reusability of the enzyme, making the process more economically viable. figshare.com Immobilization has been successfully achieved on supports like gelatin gels and Eupergit C. researchgate.net Research has shown that this method can yield (S)-2-amino-1-butanol with an enantiomeric excess (e.e.) of over 99%. researchgate.net

It is important to note that while the enzyme shows high (S)-selectivity, allowing the reaction to proceed to 50% hydrolysis does not always result in high enantiomeric excess of the remaining (R)-N-acyl derivative. researchgate.net One study reported a low e.e. of 27% for the product at 50% hydrolysis. researchgate.net This highlights the importance of carefully controlling the reaction conditions to achieve optimal separation.

To maximize the efficiency and enantioselectivity of the kinetic resolution, optimization of the reaction conditions is crucial. Key parameters that are often investigated include the choice of the N-acyl group, the immobilization support for the enzyme, and the reaction medium.

One study established an efficient method for the continuous kinetic resolution of racemic 2-aminobutanol using immobilized penicillin G acylase in a fixed-bed reactor. figshare.com After screening several N-acylated derivatives, N-phenylacetyl (±)-2-aminobutanol was found to undergo smooth hydrolysis with good enantioselectivity. figshare.com Under optimized conditions in the fixed-bed reactor, a 39.3% conversion of the racemic substrate was achieved, yielding (S)-2-aminobutanol with an impressive 98.2% e.e. figshare.com This continuous system demonstrated stable operation for 40 hours without a significant loss of enzyme activity, proving to be more efficient than batch experiments. figshare.com

The enantiomeric excess of the produced (S)-2-amino-1-butanol is highly dependent on the degree of hydrolysis. Studies have shown that the e.e. can be very high ( >99%) up to approximately 40% hydrolysis, after which it tends to decrease significantly. researchgate.net This indicates that careful monitoring and termination of the reaction at the optimal point are necessary to obtain the highest possible enantiomeric purity of the desired (R)-enantiomer.

| Parameter | Optimal Condition/Value | Reference |

| Enzyme | Immobilized Penicillin G Acylase | figshare.com |

| Substrate | N-phenylacetyl (±)-2-aminobutanol | figshare.com |

| Reactor Type | Fixed-bed reactor | figshare.com |

| Conversion | 39.3% | figshare.com |

| Enantiomeric Excess (e.e.) of (S)-2-aminobutanol | 98.2% | figshare.com |

| Optimal Hydrolysis Stage for >99% e.e. | Up to 40% | researchgate.net |

Biosynthesis and Metabolic Engineering

Metabolic engineering of microorganisms offers a promising avenue for the de novo synthesis of chiral compounds like (R)-(-)-2-amino-1-butanol, starting from simple carbon sources. This approach involves the design and implementation of novel biosynthetic pathways in host organisms.

Saccharomyces cerevisiae, or baker's yeast, is a well-established and versatile host for the production of various molecules through metabolic engineering. nih.govresearchgate.net Researchers have successfully engineered S. cerevisiae to produce (S)-2-aminobutanol, a precursor that can potentially be converted to the (R)-enantiomer through subsequent chemical or enzymatic steps. nih.govresearchgate.net

One strategy involves creating a heterologous biosynthetic pathway starting from the endogenous amino acid L-threonine. nih.govresearchgate.net This engineered pathway can lead to the production of enantiopure (S)-2-aminobutyric acid (ABA), which is then further converted to (S)-2-aminobutanol. nih.govresearchgate.net The introduction of two reductases and a phosphopantetheinyl transferase into the engineered yeast strains enabled the production of up to 1.10 mg/L of (S)-2-aminobutanol. nih.govresearchgate.net This work represents a significant step towards the sustainable and environmentally friendly production of this valuable chiral intermediate. nih.govresearchgate.net

The production of enantiopure (S)-2-aminobutanol in microbial systems relies on the careful selection and engineering of enzymes within the biosynthetic pathway. The initial step often involves the conversion of L-threonine to (S)-2-aminobutyric acid. nih.gov

In one study, a two-step heterologous pathway was designed in S. cerevisiae. nih.gov The combination of a threonine deaminase from Bacillus subtilis and a mutated glutamate (B1630785) dehydrogenase from Escherichia coli resulted in the intracellular accumulation of 0.40 mg/L of (S)-2-aminobutyric acid. nih.gov By using a threonine deaminase from Solanum lycopersicum (tomato) along with two copies of the mutated E. coli glutamate dehydrogenase, a comparable amount of (S)-2-aminobutyric acid was produced. nih.gov

Further optimization strategies included feeding the culture with additional L-threonine, which boosted the production of (S)-2-aminobutyric acid to over 1.70 mg/L. nih.gov Another approach involved removing the feedback inhibition of aspartate kinase (HOM3), an enzyme in the threonine biosynthesis pathway of yeast. nih.gov This modification led to an increase in (S)-2-aminobutyric acid biosynthesis to above 0.49 mg/L in cultures that did not receive supplemental L-threonine. nih.gov

| Engineered Pathway Component | Organism of Origin | Effect on Production | Reference |

| Threonine Deaminase | Bacillus subtilis | Intracellular accumulation of 0.40 mg/L (S)-2-aminobutyric acid (with EcGDH') | nih.gov |

| Glutamate Dehydrogenase (mutated) | Escherichia coli | nih.gov | |

| Threonine Deaminase | Solanum lycopersicum (tomato) | Comparable accumulation of (S)-2-aminobutyric acid (with two copies of EcGDH') | nih.gov |

| L-threonine feeding | - | Increased (S)-2-aminobutyric acid production to >1.70 mg/L | nih.gov |

| Removal of feedback inhibition of aspartate kinase (HOM3) | Saccharomyces cerevisiae | Increased (S)-2-aminobutyric acid biosynthesis to >0.49 mg/L | nih.gov |

| Two reductases and a phosphopantetheinyl transferase | - | Production of up to 1.10 mg/L (S)-2-aminobutanol | nih.gov |

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides several powerful strategies to produce this compound, including the use of chiral catalysts, enantioselective reduction reactions, and derivatization for enantiomeric control. These approaches are designed to favor the formation of one enantiomer over the other, a cornerstone of modern synthetic organic chemistry.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts is a sophisticated approach to asymmetric synthesis, where a small amount of a chiral molecule directs the formation of a large quantity of an enantiomerically enriched product. While this compound is itself often used to synthesize chiral ligands and organocatalysts, the principles of chiral catalysis can be applied to its own synthesis. rsc.orgtandfonline.com

One of the prominent strategies involves the asymmetric hydrogenation of a suitable prochiral substrate. For instance, the asymmetric hydrogenation of an amino ketone can be achieved using transition metal complexes with chiral ligands. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. nih.gov In a hypothetical application to synthesize this compound, a precursor like 1-hydroxy-2-butanone could be subjected to reductive amination under asymmetric conditions, or an α-amino ketone could be asymmetrically hydrogenated.

Another class of powerful catalysts for such transformations are chiral oxazaborolidines, famously known as the Corey-Bakshi-Shibata (CBS) catalysts. insuf.orginsuf.org These catalysts are highly effective in the enantioselective reduction of prochiral ketones with borane. The synthesis of this compound could be envisioned through the asymmetric reduction of 2-aminobutan-1-one or a protected derivative, where the chiral oxazaborolidine catalyst would ensure the formation of the (R)-enantiomer.

The development of modular chiral Ru complexes with a single labile coordination site has also been shown to be effective for the asymmetric reduction of aminoketones, yielding valuable enantioenriched chiral amino alcohols. rsc.org These catalysts have proven to be excellent for both asymmetric hydrogenation and transfer hydrogenation.

Reduction Reactions for Enantioselective Preparation

Enantioselective reduction reactions are a direct and widely used method for the synthesis of chiral alcohols. For this compound, this typically involves the reduction of a chiral precursor or the asymmetric reduction of a prochiral ketone or acid derivative.

A straightforward method involves the reduction of the naturally occurring D-amino acid, D-2-aminobutyric acid. The carboxylic acid functionality can be reduced to a primary alcohol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method is advantageous as the stereocenter is already established in the starting material, and the reduction generally proceeds without racemization. A patent describes a process where L-2-aminobutyric acid is esterified and then reduced to produce (+)-2-amino-1-butanol, a process that can be adapted for the (R)-enantiomer starting from D-2-aminobutyric acid. google.com

Asymmetric transfer hydrogenation is another effective technique. This method involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the substrate, mediated by a chiral transition metal catalyst. Ruthenium-diamine catalysts have been successfully used for the asymmetric transfer hydrogenation of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with high enantioselectivity. acs.org

The asymmetric reduction of α-amino ketones using potassium borohydride (B1222165) (KBH₄) in the presence of chiral Lewis acid catalysts, such as N,N'-dioxide-metal complexes, has also been reported to produce chiral β-amino alcohols in high yields and enantioselectivities. nih.govthieme-connect.com Chiral oxazaborolidines can also be used to catalyze the reduction of N,N-dialkyl amino ketones with borane, affording optically active amino alcohols with up to 99% enantiomeric excess (ee). researchgate.net

| Precursor | Reducing Agent/Catalyst System | Product | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| D-2-Aminobutyric acid | Lithium aluminium hydride (LiAlH₄) | This compound | High (implied) | chemicalbook.com |

| α-Amino ketones | RuCl(S,S)-Teth-TsDpen (Transfer Hydrogenation) | Chiral 1,2-amino alcohols | up to 99.3% | acs.org |

| α-Amino ketones | KBH₄ / Chiral N,N'-dioxide-metal complex | Chiral β-amino alcohols | up to 97% | nih.gov |

| N,N-dialkyl amino ketones | Borane / Chiral oxazaborolidine | Chiral amino alcohols | up to 99% | researchgate.net |

Derivatization Strategies for Enantiomeric Control

When a racemic mixture of 2-amino-1-butanol is produced, derivatization with a chiral resolving agent is a common and industrially viable strategy to separate the enantiomers. This method relies on the formation of diastereomers, which have different physical properties and can be separated by techniques such as fractional crystallization or chromatography.

A classic example is the use of a chiral acid, such as D-tartaric acid, to resolve racemic 2-amino-1-butanol. google.com The chiral acid reacts with the racemic amine to form a mixture of diastereomeric salts: (R)-2-amino-1-butanol-D-tartrate and (S)-2-amino-1-butanol-D-tartrate. Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the other. The desired enantiomer of 2-amino-1-butanol can then be recovered by treating the separated salt with a base. Simpler synthetic amines, including 2-amino-1-butanol itself, are often resolved using naturally occurring chiral bases or acids. libretexts.orglibretexts.org

Kinetic resolution is another powerful derivatization strategy that utilizes the differential reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution is particularly effective. For instance, the enzyme penicillin G acylase can be used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol. researchgate.net The enzyme selectively hydrolyzes the derivative of the (S)-enantiomer, leaving the unreacted N-phenylacetyl derivative of (R)-2-amino-1-butanol, which can then be isolated and deprotected to yield the pure (R)-enantiomer. Lipases are also commonly used for the enantioselective acylation of racemic 2-amino-1-butanol, where one enantiomer is acylated at a much faster rate than the other, allowing for their separation. acs.org

| Strategy | Chiral Agent/Catalyst | Principle | Separation Method | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | D-Tartaric acid | Formation of diastereomeric salts with different solubilities. | Fractional Crystallization | google.com |

| Enzymatic Kinetic Resolution | Penicillin G acylase | Enantioselective hydrolysis of N-phenylacetyl derivative. | Separation of hydrolyzed and unreacted components. | researchgate.net |

| Enzymatic Kinetic Resolution | Lipase | Enantioselective acylation of one enantiomer. | Separation of acylated and unreacted components. | acs.org |

Iii. R 2 Amino 1 Butanol As a Chiral Building Block in Advanced Synthesis

Applications in Asymmetric Catalysis

The primary application of (R)-(-)-2-amino-1-butanol in catalysis is as a precursor for chiral ligands. These ligands coordinate with transition metals to form asymmetric catalysts that guide reactions to favor the formation of one enantiomer over the other.

Chiral Ligand Design and Development

The structural framework of this compound is ideal for the synthesis of several classes of effective chiral ligands, including phosphinites and polyoxazolines.

New C₂-symmetric bis(phosphinite) ligands have been successfully prepared from this compound. researchgate.netacademie-sciences.fr The synthesis involves a multi-step procedure that first creates a C₂-symmetric chiral amino alcohol intermediate from the parent compound. academie-sciences.fr This intermediate is then reacted with chlorodiphenylphosphine (B86185) or chlorodiisopropylphosphine (B1205602) in the presence of a base like triethylamine (B128534) to yield the final C₂-symmetric bis(phosphinite) ligand in high yields. academie-sciences.fr These ligands are characterized by a single resonance in their ³¹P-{¹H} NMR spectra, confirming the equivalence of the two phosphorus atoms and the C₂-symmetry of the molecule. academie-sciences.fr

These phosphinite ligands are used to form metal complexes, typically in situ, for catalytic applications. For example, ruthenium(II) catalyst systems are prepared by reacting the bis(phosphinite) ligand with a ruthenium precursor, such as [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂. researchgate.netacademie-sciences.fr The resulting solution, containing the active chiral ruthenium complex, is then used directly for asymmetric catalysis. academie-sciences.fr

This compound is a key starting material for the efficient synthesis of chiral polyoxazoline ligands, particularly bisoxazolines. beilstein-journals.org A facile one-pot reaction has been developed where a polycarboxylic acid or its ester, such as dimethyl diglycolate (B8442512), is reacted with this compound. beilstein-journals.org The mixture is refluxed in a solvent like toluene (B28343), leading to the formation of the desired bisoxazoline ligand in good to excellent yields (e.g., 96% yield when using dimethyl diglycolate). beilstein-journals.org This method is significantly simpler and more efficient than older procedures, which often required multiple steps and activating agents. beilstein-journals.org The reaction proceeds with the elimination of water or methanol, which is continuously removed during the process. beilstein-journals.org

Catalytic Asymmetric Reactions

Ligands derived from this compound have demonstrated high efficacy in mediating key asymmetric reactions, including transfer hydrogenation and hydrosilylation.

Ruthenium catalysts featuring C₂-symmetric bis(phosphinite) ligands derived from this compound are effective in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.netacademie-sciences.fr Using isopropanol (B130326) as the hydrogen source, these catalytic systems can reduce various acetophenone (B1666503) derivatives to their corresponding chiral secondary alcohols with high yields and good enantioselectivity. researchgate.net Under optimized conditions, the reduction of acetophenone can achieve a 99% yield with up to 79% enantiomeric excess (ee). researchgate.net The reaction is typically carried out by heating the ruthenium precursor and the chiral ligand in isopropanol, followed by the addition of the ketone substrate. academie-sciences.fr

| Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Acetophenone | 99 | 79 | R |

| 4'-Methylacetophenone | 99 | 75 | R |

| 4'-Methoxyacetophenone | 99 | 69 | R |

| 4'-Chloroacetophenone | 99 | 76 | R |

Chiral polyoxazoline ligands synthesized from this compound are used in rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones. beilstein-journals.org In this reaction, a ketone is reduced to a chiral secondary alcohol using a hydrosilane. The catalyst is typically formed in situ from a rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral bisoxazoline ligand. The reaction conditions, including temperature and solvent, are optimized to maximize both yield and enantioselectivity. beilstein-journals.org For instance, the hydrosilylation of acetophenone using a rhodium catalyst with a bisoxazoline ligand derived from dimethyl diglycolate and this compound can achieve an 86% yield and 89% ee at -5 °C in THF. beilstein-journals.org

| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 86 | 89 |

| 4'-Methylacetophenone | 85 | 90 |

| 4'-Methoxyacetophenone | 82 | 85 |

| 4'-Chloroacetophenone | 88 | 92 |

Other Enantioselective Transformations

Beyond its more common applications, this compound is employed in specialized enantioselective transformations to control the stereochemical outcome of reactions. Its inherent chirality is transferred to new molecules, making it a crucial tool in asymmetric synthesis.

One notable application is in the synthesis of chiral polyoxazolines. Research has shown that (R)-2-amino-1-butanol reacts with polycarboxylic acids or their esters, such as diglycolic acid, in refluxing toluene to produce chiral bisoxazolines in good yields. beilstein-journals.org More complex structures, like trioxazolines and tetraoxazolines, have also been synthesized from this amino alcohol, although sometimes requiring modified procedures such as higher temperatures after solvent removal to drive the reaction to completion. beilstein-journals.org These resulting chiral oxazoline-containing ligands are valuable in coordinating with metals for applications in asymmetric catalysis, such as hydrosilylation reactions. beilstein-journals.org

In another sophisticated application, derivatives of chiral amino alcohols, including the related (R)-2-amino-3-methyl-1-butanol, are used to resolve highly congested, axially chiral molecules. acs.org They react with atropisomeric compounds to form diastereomeric diimines, which can then be separated chromatographically. acs.org Furthermore, the condensation of a molecule with two units of a chiral amino alcohol can induce a quantitative asymmetric transformation, where the central chirality of the amino alcohol dictates the axial chirality of the resulting scaffold with perfect stereocontrol. acs.org This process highlights the power of using this compound and its analogues to direct the formation of a single, desired stereoisomer in complex systems. acs.org

Role in Medicinal Chemistry and Pharmaceutical Intermediates

This compound is a significant intermediate in the pharmaceutical industry, primarily due to its utility in the synthesis of chiral drugs. jigspharma.comruifuchemical.combiosynth.com Its incorporation into a molecule can impart specific stereochemistry, which is often critical for biological activity and efficacy.

Synthesis of Chiral Drugs and Active Pharmaceutical Ingredients

The enantiopurity of this compound makes it an essential starting material for active pharmaceutical ingredients (APIs) where a specific three-dimensional arrangement of atoms is necessary for the desired therapeutic effect. rsc.org

This compound is a key precursor in the synthesis of stereoisomers of ethambutol (B1671381), an important antituberculosis drug. chemicalbook.comchemicalbook.com The most active and clinically used form of the drug is (S,S)-Ethambutol, which is synthesized from the corresponding (S)-(+)-2-amino-1-butanol. nih.gov However, this compound is used to synthesize other stereoisomers, such as (R,R)-Ethambutol. nih.gov

The chirality of the 2-amino-1-butanol moiety is crucial for the drug's biological activity. The (S,S)-isomer is reported to be up to 500 times more potent against Mycobacterium species than the (R,R)-isomer. rsc.orgnih.gov This dramatic difference in activity underscores the importance of using enantiomerically pure starting materials in the synthesis of such drugs.

Table 1: Stereoisomer Activity of Ethambutol

| Stereoisomer | Precursor | Relative Antitubercular Potency |

|---|---|---|

| (S,S)-Ethambutol | (S)-(+)-2-Amino-1-butanol | High (Clinically used form) |

| (R,R)-Ethambutol | This compound | Low (~500x less active than (S,S)-isomer) nih.gov |

Furthermore, a 2017 study detailed the synthesis of 47 new compounds incorporating the (R)-2-amino-1-butanol motif. nih.gov These compounds were evaluated for their in-vitro activity against Mycobacterium tuberculosis, with ten showing significant activity. nih.gov Five of these compounds were found to be 5.7 to 11.1 times more active than ethambutol itself, demonstrating the continued relevance of this chiral scaffold in developing new antituberculosis agents. nih.gov

This compound has been used to create amide-based prodrugs of established pharmaceuticals. A notable example is its reaction with 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), to improve their therapeutic profiles. nih.govresearchgate.net

In one study, this compound was reacted with ibuprofen, naproxen, diclofenac, and ketorolac (B1673617) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.govresearchgate.net This reaction forms an amide linkage between the carboxylic acid group of the NSAID and the amino group of the chiral amino alcohol. The resulting amide prodrugs were synthesized and their enantiomers were separated. nih.govresearchgate.net These compounds were found to possess significant analgesic activity. nih.govresearchgate.net

Table 2: NSAID Amide Prodrugs from this compound

| NSAID | Prodrug Class |

|---|---|

| Ibuprofen | Amide Prodrug |

| Naproxen | Amide Prodrug |

| Diclofenac | Amide Prodrug |

| Ketorolac | Amide Prodrug |

Development of Amino Acid Derivatives

The chemical structure of this compound makes it a suitable starting point for the development of novel amino acid derivatives. chemimpex.com Researchers utilize its chiral backbone to synthesize non-standard amino acids and related structures that can be incorporated into peptides or used as standalone bioactive molecules. chemimpex.com

Scaffold for Bioactive Compound Libraries

In modern drug discovery, there is a focus on creating "libraries" of structurally related compounds for high-throughput screening against biological targets. This compound serves as an excellent "scaffold," or core structure, for building such libraries. nih.gov Its chirality and multiple reaction sites allow for the systematic introduction of chemical diversity.

A clear example is the synthesis of a library of 47 structurally diverse compounds all based on the (R)-2-amino-1-butanol framework to discover new antimycobacterial agents. nih.gov By modifying different parts of the molecule, researchers were able to explore the structure-activity relationship and identify compounds with significantly enhanced potency compared to existing drugs. nih.gov This approach, known as diversity-oriented synthesis, leverages a privileged chiral scaffold like this compound to efficiently generate a multitude of new chemical entities for biological evaluation. nih.govnih.gov

Iv. Computational and Spectroscopic Investigations of R 2 Amino 1 Butanol and Its Derivatives

Conformational Analysis and Molecular Modeling

The flexibility of the butyl chain and the presence of amino and hydroxyl groups in (R)-(-)-2-amino-1-butanol give rise to multiple possible conformations. Understanding the preferred spatial arrangements of the molecule is essential for predicting its chemical behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the stable conformations and electronic properties of molecules. These methods have been applied to study this compound and its derivatives, providing insights into their structure and reactivity.

For instance, in a study involving a Pirkle-type chiral stationary phase prepared from a derivative of (R)-2-amino-1-butanol, DFT calculations at the B3LYP/6-31+G(d) level were used to optimize the geometry of the chiral selector and its complexes with analytes. acgpubs.org This level of theory helps in understanding the enantioselective interactions that are key to the chromatographic separation process. acgpubs.org

Furthermore, quantum chemical calculations have been pivotal in elucidating the absolute configurations of chiral molecules. In one study, time-dependent density functional theory (TDDFT) was employed to simulate the electronic circular dichroism (ECD) spectra of diastereomers formed from this compound. rsc.org By comparing the calculated spectra with experimental data, the absolute configurations of the newly synthesized compounds were unambiguously assigned. rsc.org This approach has proven valuable in confirming the stereochemistry of complex molecules derived from this amino alcohol. rsc.orgresearchgate.net

Hybrid methodologies that combine high-level quantum chemical calculations with classical force fields are also being used to predict reaction equilibrium constants in solutions containing amino alcohols like 2-amino-1-butanol. researchgate.net These models are crucial for applications such as carbon dioxide capture. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. MD simulations have been utilized to investigate systems containing this compound and related compounds.

In the context of chiral separations, MD simulations have been used to study the enantioselective interactions between a chiral stationary phase derived from (R)-2-amino-1-butanol and racemic analytes. acgpubs.org These simulations can help explain the reasons for the observed enantiomeric separation and provide a molecular-level understanding of the recognition mechanism. acgpubs.org

MD simulations are also valuable for studying the behavior of amino alcohols in solution. For example, simulations of 2-butanol (B46777) in aqueous solutions have been used to understand its aggregation behavior and the structure of the surrounding water molecules. acs.org Such studies, often validated by experimental techniques like X-ray scattering, are crucial for understanding the physicochemical properties of these systems. acs.org The General AMBER Force Field (GAFF) is a common choice for such simulations involving organic molecules. researchgate.net

Hydrogen bonding plays a critical role in the structure and function of this compound and its derivatives. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an amino (-NH2) group (also a hydrogen bond donor and acceptor) allows for a variety of intra- and intermolecular hydrogen bonding networks.

Studies on salts formed between amino alcohols, including 2-amino-1-butanol, and other molecules have revealed the formation of specific hydrogen bonding patterns, known as synthons. mdpi.comnih.gov For example, in the crystal structure of salts of protonated 2-amino-1-butanol, a common heterosynthon involves the ammonium (B1175870) group (NH3+) and a carboxylate group (–COO-). mdpi.comnih.gov The interplay of different hydrogen bonds can lead to the formation of different crystal polymorphs, each with distinct properties. mdpi.comnih.gov

The stereochemistry of this compound can also influence the hydrogen bonding patterns and, consequently, the supramolecular structure. This stereodirecting effect is crucial in chiral recognition processes, where specific hydrogen bonds between a chiral host and one enantiomer of a guest molecule are favored over the other.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide experimental data that is complementary to computational models, allowing for the structural elucidation and vibrational analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques (like COSY, HSQC, and HMBC) help to establish the connectivity between atoms. core.ac.uk

The structures of derivatives of this compound are routinely confirmed using NMR spectroscopy. acgpubs.org For example, in the synthesis of a chiral selector, 1H and 13C NMR were used to characterize the intermediate and final products, confirming the expected molecular framework. acgpubs.org The chemical shifts and coupling constants observed in the NMR spectra are unique to the specific arrangement of atoms in the molecule. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for a Derivative of (R)-2-amino-1-butanol (Data for N-p-nitrobenzyl-(R)-2-amino-1-butanol in CDCl₃) acgpubs.org

| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |

| CH₃ | 0.95 (t, J=8Hz) | CH₃ | 10.35 |

| CH₂ (AB system) | 1.44–1.62 (m) | CH₂ | 24.22 |

| NH/OH | 1.98 (broad s) | CH-N | 50.30 |

| CH-N | 2.61–2.65 (m) | CH-O | 59.98 |

| CH₂-O | 3.37–3.41 and 3.66-3.70 (dd) | CH₂-N (benzyl) | 62.81 |

| CH₂-N (benzyl) | 3.94 (dd) | Aromatic CH | 123.70, 128.65 |

| Aromatic CH | 7.53 (d, J=8.4 Hz) | Aromatic C | 147.08, 148.22 |

| Aromatic CH | 8.19 (d, J=8.4 Hz) |

This interactive table provides a summary of the NMR data used to confirm the structure of a synthesized derivative.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. masterorganicchemistry.com It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a molecule containing this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.

The structures of synthesized compounds derived from this compound have been confirmed using IR spectroscopy, in conjunction with other analytical methods. Theoretical calculations can also be used to predict the IR spectrum of a molecule, which can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, which has a molecular weight of 89.14 g/mol , electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that aids in its identification. nist.gov

The molecular ion peak [M]•+ for 2-amino-1-butanol is observed at a mass-to-charge ratio (m/z) of 89. nist.gov In aliphatic amines and alcohols, the molecular ion peak can sometimes be weak or absent. libretexts.orgmiamioh.edu The fragmentation of 2-amino-1-butanol is primarily governed by α-cleavage, which is the cleavage of a bond adjacent to a heteroatom (in this case, nitrogen or oxygen). libretexts.orgmiamioh.edu This process is a dominant fragmentation mode for both amines and alcohols. libretexts.orgmiamioh.edu

The most significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom, as the largest alkyl group is preferentially lost. In this case, the loss of an ethyl radical (•CH₂CH₃) from the molecular ion results in a prominent peak. However, the most characteristic and often the base peak in the mass spectra of primary amines containing an ethyl group or larger is at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, formed via α-cleavage. Another key fragmentation for primary alcohols is the cleavage of the C-C bond alpha to the oxygen atom, leading to the loss of an alkyl radical. For 2-amino-1-butanol, this would involve the loss of the aminomethyl radical.

A study investigating the dissociative photoionization of 2-amino-1-butanol using circularly polarized light also utilized mass spectrometry to analyze the resulting photo-ions. nih.gov

The key fragments observed in the electron ionization mass spectrum of 2-amino-1-butanol are summarized in the table below.

Table 1: Characteristic Mass Spectrometry Fragments of 2-Amino-1-butanol Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 89 | [C₄H₁₁NO]•+ | Molecular Ion |

| 72 | [M - NH₃]•+ | Loss of ammonia |

| 60 | [CH(NH₂)CH₂OH]⁺ | α-cleavage (loss of •C₂H₅) |

| 56 | [M - H₂O - CH₃]•+ | Loss of water and a methyl radical |

| 44 | [CH₃CH=NH₂]⁺ | Rearrangement and cleavage |

| 30 | [CH₂=NH₂]⁺ | α-cleavage (base peak) |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.govull.es The method relies on the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. ull.es While this compound itself lacks a strong chromophore for analysis in the near-UV region (200-400 nm), its absolute configuration can be reliably determined by converting it into a derivative containing a suitable chromophoric system. cdnsciencepub.comrsc.org

One effective strategy involves derivatizing the amino group to introduce a chromophore, which then interacts with the chiral center, producing a characteristic ECD spectrum. The sign and intensity of the observed Cotton effects (CEs) in the ECD spectrum can be correlated to the molecule's absolute stereochemistry. nih.gov

A study by Smith and coworkers reported the ECD spectra of N-salicylidene derivatives of various alkylamines, including this compound. cdnsciencepub.com The N-salicylidene derivative [(R)-6b] exhibited distinct Cotton effects that could be compared with those of derivatives of known configuration to establish stereochemistry. cdnsciencepub.com

More recently, a method was developed that involves derivatizing the enantiomers of 2-amino-1-butanol with methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate, followed by a cyclization reaction to form a rigid oxazolidin-2-one ring. rsc.orgrsc.org This "ring-locking" strategy creates a derivative with significantly different and well-defined ECD spectra for the diastereomers. rsc.org The experimental ECD spectrum of the derivative formed from this compound showed multiple strong Cotton effects. rsc.org Crucially, Time-Dependent Density Functional Theory (TDDFT) calculations were used to simulate the theoretical ECD spectrum for the assumed (R) configuration. rsc.orgrsc.org The excellent agreement between the experimental and the TDDFT-calculated spectrum provided an unambiguous assignment of the absolute configuration. rsc.orgmdpi.com

The ECD spectral data for a cyclized derivative of this compound highlights the utility of this approach.

Table 2: Experimental ECD Spectral Data for the Cyclized Derivative of this compound Data sourced from a study on absolute optical purity assay. rsc.org

| Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Sign of Cotton Effect |

|---|---|---|

| 410.0 | -6.35 | Negative |

| 392.0 | -7.48 | Negative |

| 349.5 | -22.66 | Negative |

| 295.0 | +19.17 | Positive |

| 261.5 | +6.95 | Positive |

| 252.5 | +7.96 | Positive |

| 233.5 | -1.99 | Negative |

| 217.0 | +10.73 | Positive |

This combined approach of chemical derivatization, experimental ECD measurement, and computational simulation represents a robust and reliable method for determining the absolute configuration of chiral molecules like this compound, which are otherwise challenging to analyze directly. nih.govfrontiersin.org

V. Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Techniques for Chiral Resolution

Chromatography stands as a cornerstone for the separation of chiral compounds. For 2-amino-1-butanol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for achieving enantiomeric resolution. researchgate.net

Direct separation of 2-amino-1-butanol enantiomers on chiral stationary phases (CSPs) can be challenging and costly. oup.com Consequently, indirect methods, which involve derivatizing the enantiomers to form diastereomers, are frequently employed. These diastereomeric pairs can then be separated on more common and less expensive achiral columns, such as a reverse-phase C18 column. oup.comrsc.org

A notable derivatization strategy involves using a structural variant of Marfey's reagent, methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate. rsc.orgrsc.org The resulting diastereomers can be further cyclized to enhance the structural differences, facilitating better separation and analysis. rsc.orgrsc.org Another patented approach uses (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent, which reacts with 2-aminobutanol to produce a product with UV absorption, enabling detection by HPLC-UV. google.com

Research has also focused on developing novel CSPs. One such study involved preparing a Pirkle-type chiral stationary phase by synthesizing an aromatic amine derivative of (R)-2-amino-1-butanol and binding it to a solid support. batman.edu.tracgpubs.org This custom CSP was then used to evaluate the separation of racemic acids. batman.edu.tracgpubs.org The enantiomeric excess (e.e.) of enzymatically resolved (S)-2-amino-1-butanol has been successfully determined by chiral HPLC after converting it to its N-phenylacetyl derivative. researchgate.net

Table 1: HPLC Methods for Chiral Analysis of 2-Amino-1-Butanol Derivatives

| Derivatization Reagent/Method | Column Type | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate | Reverse-phase C18 (5 μm, 4.6 × 250 mm) | Acetonitrile–water (50:50) or Methanol/Water | UV (336 nm) | Baseline resolution of diastereomers, allowing for accurate optical purity determination. | rsc.orgrsc.org |

| (R)-(+)-1-phenylethanesulfonyl chloride | Dima C18 | Methanol-50mmol/L sodium acetate (B1210297) (aq) (70:30), pH 3.5 | UV (254 nm) | Method developed for quantitative and chiral purity analysis with a high detection limit. | google.com |

| N-phenylacetyl derivative | Chiral HPLC (column not specified) | Not specified | Not specified | Determined e.e. of >99% for (S)-2-amino-1-butanol. | researchgate.net |

Gas chromatography is another principal technique for enantiomeric separation, but it requires the analyte to be volatile and thermally stable. rsc.org Since 2-amino-1-butanol is a polar molecule with low volatility, derivatization is a mandatory step before GC analysis. rsc.org This process converts the enantiomers into volatile derivatives, which can then be separated on a chiral stationary phase.

Common derivatization strategies for amino alcohols include acylation and esterification. researchgate.netjfda-online.com For instance, amino acids can be converted to N(O,S)-perfluoroacyl perfluoroalkyl esters, which are then analyzed on chiral columns like Chirasil-L-Val or those based on cyclodextrins. nih.govresearchgate.net An early patent indicated the use of gas-liquid chromatography to assess the purity of dl-2-amino-1-butanol, and another study reported the determination of the optical isomers of both ethambutol (B1671381) and 2-amino-1-butanol by this method. acs.orggoogle.com The separation of enantiomeric secondary amine derivatives is often improved by using appropriate derivatization techniques and chiral stationary phases. acs.org

Table 2: GC Derivatization and Separation Strategies for Amino Alcohols

| Derivatization Reagents | Chiral Column Type | Analyte Type | Key Aspect | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyric anhydride (HFBA), various fluorinated alcohols | Chirasil-L-Val, gamma-cyclodextrin | Amino acids | Single-step derivatization to form volatile esters for GC-MS analysis. | nih.gov |

| Pentafluoropropionic anhydride/heptafluorobutanol | Chirasil-L-Val | Amino acid enantiomers | Achieved best sensitivity, but racemization occurred during derivatization. | researchgate.net |

| Methyl chloroformate/methanol | Rt-gammaDEXsa | Amino acid enantiomers | No racemization observed, enabling accurate quantification. | researchgate.net |

| Not specified | β-dex column (2,3-di-O-methyl-6-0-TBDMS-β-cyclodextrin) | Chiral epoxides (as a model) | General conditions for chiral separation on a cyclodextrin-based column. | researchgate.net |

Potentiometric Sensors for Chiral Recognition

Electrochemical methods offer a rapid and cost-effective alternative to chromatographic techniques. mdpi.com A significant development in this area is the creation of an enantioselective potentiometric sensor for 2-amino-1-butanol. mdpi.comdoaj.orgnih.gov This sensor is based on a polyvinyl chloride (PVC) membrane electrode that has been chemically modified with a chiral porous organic cage (POC) material known as CC3-R. mdpi.comdoaj.orgnih.gov

The sensor demonstrates notable enantioselectivity, showing a preferential response towards S-2-amino-1-butanol over the R-enantiomer. mdpi.comdoaj.orgnih.gov After optimization of factors such as the amount of chiral selector and pH, the sensor exhibited a near-Nernstian response of 25.8 ± 0.3 mV/decade. mdpi.comdoaj.orgnih.gov The optimal performance and largest potential difference between the enantiomers were observed at a pH of 9.0. mdpi.com This technology represents a promising avenue for the simple and affordable chiral recognition of 2-amino-1-butanol. mdpi.commdpi.comsemanticscholar.org

Table 3: Characteristics of an Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol

| Sensor Component | Parameter | Value/Observation | Reference |

|---|---|---|---|

| PVC membrane electrode with CC3-R chiral selector | Selectivity | Preferential response to S-2-amino-1-butanol | mdpi.comdoaj.orgnih.gov |

| Potentiometric Selectivity Coefficient (log KPotS,R) | -0.98 | mdpi.comdoaj.orgnih.gov | |

| Response Slope | 25.8 ± 0.3 mV/decade (near-Nernstian) | mdpi.comdoaj.orgnih.gov | |

| Optimal pH | 9.0 (stable response observed between pH 6.0-9.0) | mdpi.comdoaj.org |

Integrated Analytical Approaches for Optical Purity Assessment

For a comprehensive evaluation of optical purity, integrated approaches that combine multiple analytical techniques are often the most powerful. Such strategies provide a more complete picture and allow for cross-validation of results.

One such method combines chemical derivatization with Reverse-Phase Liquid Chromatography (RPLC) and Electronic Circular Dichroism (ECD) spectroscopy. rsc.orgrsc.org In this approach, the enantiomers of 2-amino-1-butanol are first derivatized, then separated by RPLC. The ECD spectra of the separated diastereomers are then analyzed. rsc.orgrsc.org This not only allows for the precise determination of the enantiomeric ratio but also enables the unambiguous assignment of the absolute configuration of the cyclized products without needing authentic reference samples. rsc.orgrsc.org The quantitative results obtained via this external standard HPLC method showed excellent agreement with a simpler peak area normalization method, confirming its reliability for routine analysis. rsc.orgrsc.org

Another example of an integrated approach is the use of chiral HPLC to verify the success of an enzymatic kinetic resolution. researchgate.net In a process designed to produce enantiomerically pure (S)-2-amino-1-butanol, the final product's enantiomeric excess was confirmed to be greater than 99% by analyzing its N-phenylacetyl derivative using chiral HPLC. researchgate.net This demonstrates how a chromatographic method serves as the definitive assessment tool for a biochemical process.

Vi. Racemization and Recycling Strategies for R 2 Amino 1 Butanol

Catalytic Racemization for Industrial Scale Processes

For industrial applications, continuous and efficient racemization processes are essential. Catalytic methods, particularly using heterogeneous catalysts in fixed-bed reactors, have shown significant promise.

Transition metal catalysts are highly effective for the racemization of amino alcohols. A notable example is a cobalt-rhodium catalyst supported on gamma-alumina (Co-Rh/γ-Al2O3). researchgate.netresearchgate.net This heterogeneous catalyst operates efficiently in a fixed-bed reactor, allowing for continuous processing. researchgate.net Research has demonstrated that for these types of catalysts, the metallic cobalt (Co(0)) is the active site for the reaction. researchgate.net The addition of rhodium helps to create highly dispersed active species, enhancing the catalyst's performance. researchgate.net

Studies have systematically investigated the effects of various reaction parameters on the racemization of (R)-2-amino-1-butanol using the Co-Rh/γ-Al2O3 catalyst. researchgate.netcqvip.com Optimal conditions have been identified to achieve complete conversion. For instance, at a temperature of 150°C and a pressure of 3.0 MPa, with a 20% mass fraction of the amino alcohol in an aqueous solution, a 100% conversion of (R)-2-amino-1-butanol was achieved with a recovery rate of 89.6% for the racemic product. researchgate.netcqvip.com This catalyst also exhibits excellent stability, showing no significant deactivation after 30 days of continuous use, making it suitable for commercial production. researchgate.netcqvip.com

Other studies have explored modifications to cobalt-based catalysts, such as the addition of magnesium (Mg) or calcium (Ca) to a Co/γ-Al2O3 catalyst. These additives can help disperse and stabilize the active cobalt species, protecting them from sintering and thereby improving both catalytic activity and stability. researchgate.netresearchgate.net With a Mg-modified catalyst, complete racemization was achieved with a yield over 83% at 170°C and 2.5 MPa of H2. researchgate.net

Table 1: Performance of Various Catalysts in the Racemization of 2-Amino-1-butanol

| Catalyst | Optimal Temperature (°C) | Optimal Pressure (MPa) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Co-Rh/γ-Al2O3 | 150 | 3.0 | 100% conversion; 89.6% recovery | researchgate.netcqvip.com |

| Mg-modified Co/γ-Al2O3 | 170 | 2.5 | >83% yield | researchgate.net |

| Raney Cobalt (with ammonia) | 200 | 5.0 (50 atm) | 76% yield; 97.9% racemization | google.com |

The prevailing mechanism for the racemization of amino alcohols like (R)-(-)-2-amino-1-butanol over transition metal catalysts is a dehydrogenation-hydrogenation sequence. researchgate.netcqvip.com This process is also referred to as the "borrowing hydrogen" principle. csic.es

The mechanism involves three key steps:

Dehydrogenation : The chiral amino alcohol is first dehydrogenated on the surface of the metal catalyst to form an achiral amino ketone intermediate. researchgate.netcsic.es

Intermediate Reaction : The achiral intermediate is held on the catalyst surface.

Hydrogenation : The achiral amino ketone is then hydrogenated, with the hydrogen being supplied either from an external source or from the initial dehydrogenation step. csic.es This hydrogenation is not stereospecific, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers of the amino alcohol. researchgate.netcqvip.com

This mechanism is supported by studies on various transition metal catalysts, including those based on ruthenium, rhodium, and cobalt. researchgate.netgoettingen-research-online.ded-nb.info The process effectively erases the stereochemical information at the chiral center by temporarily converting it to a planar, achiral keto group before re-establishing it as a racemic alcohol.

Economic and Environmental Implications of Recycling

The ability to recycle the undesired enantiomer from a chiral resolution has profound economic and environmental benefits, aligning with the principles of green chemistry. goettingen-research-online.de

Economic Implications:

Reduced Raw Material Costs: Recycling minimizes the need to purchase or synthesize new racemic starting material, directly cutting down on raw material expenses. mpcsa.co.zagradeall.com The cost of the chiral resolving agent itself can be a major economic factor, and reducing the amount needed through recycling provides a significant benefit, especially on an industrial scale. epo.orgvcu.edu

Job Creation: The infrastructure and operations required for recycling, including collection, processing, and manufacturing, create employment opportunities. mpcsa.co.zagradeall.com

Environmental Implications:

Waste Reduction: The most direct environmental benefit is the drastic reduction in chemical waste. Instead of disposing of the unwanted enantiomer, it is reintegrated into the production loop. mpcsa.co.za This is crucial as handling and disposing of chemical by-products can be costly and environmentally challenging. google.com

Improved Atom Economy: Racemization and recycling lead to a more circular and atom-efficient process. A higher percentage of the atoms from the initial reactants are incorporated into the final desired product, which is a core goal of sustainable chemistry.

By implementing these recycling strategies, the production of enantiomerically pure compounds like this compound becomes not only more profitable but also significantly more sustainable. mpcsa.co.za

Mentioned Compounds

Vii. Emerging Research Directions and Future Perspectives

Novel Synthetic Applications

(R)-(-)-2-Amino-1-butanol serves as a crucial starting material for the synthesis of a wide array of valuable molecules. Its inherent chirality makes it an indispensable tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry.

One of the key applications lies in its use as a chiral auxiliary. chemimpex.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After fulfilling their role, they are removed, having imparted the desired chirality to the product. For instance, this compound has been instrumental in the development of chiral ligands for asymmetric catalysis, which enhances the efficiency and selectivity of chemical reactions. chemimpex.com

Furthermore, this amino alcohol is a precursor for the synthesis of more complex chiral molecules. For example, it is a key intermediate in the production of the antituberculosis drug Ethambutol (B1671381). ontosight.aichemicalbook.com Research has also demonstrated that derivatives of this compound exhibit significant antimycobacterial activity, underscoring its potential in the development of new therapeutics.

The synthesis of various heterocyclic compounds, such as oxazolines, also benefits from this chiral building block. Chiral oxazolines, derived from this compound, are important as ligands and auxiliaries in asymmetric synthesis. rsc.org A notable method for their synthesis involves the reaction of β-amino alcohols with aldehydes using a potassium iodide (KI)-tert-butyl hydroperoxide (TBHP) catalytic system, which is mild, metal-free, and can be performed under ambient conditions. rsc.org

Advanced Catalytic Systems

The development of advanced catalytic systems is a major focus of current research, with this compound and its derivatives playing a pivotal role. These systems are designed to achieve high efficiency, selectivity, and sustainability in chemical transformations.

Chiral Ligands for Asymmetric Catalysis:

This compound is a foundational component in the synthesis of a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. academie-sciences.fr These ligands, often possessing C2-symmetry, can significantly reduce the number of possible diastereomeric transition states in a reaction, leading to higher enantioselectivity. academie-sciences.fracademie-sciences.fr

For example, new C2-symmetric chiral bis(phosphinite) ligands have been prepared from (R)-2-amino-1-butanol. academie-sciences.fracademie-sciences.fr These ligands, when complexed with ruthenium(II), have been successfully applied in the asymmetric transfer hydrogenation of aromatic ketones, achieving high yields and good enantioselectivity. academie-sciences.fr The electronic and structural properties of these phosphinite ligands can be fine-tuned, offering advantages over traditional phosphine (B1218219) ligands. academie-sciences.fr

Similarly, chiral polyoxazoline ligands synthesized from this compound have shown great promise in rhodium-catalyzed asymmetric hydrosilylation of ketones. beilstein-journals.org These ligands are prepared in a high-yield, one-step process, making them readily accessible. beilstein-journals.org The resulting rhodium complexes have demonstrated the ability to reduce various aryl-substituted ketones to their corresponding secondary alcohols with good enantioselectivities. beilstein-journals.org

Table 1: Performance of this compound Derived Ligands in Asymmetric Catalysis

| Catalytic System | Reaction Type | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Ru(II)-bis(phosphinite) | Asymmetric Transfer Hydrogenation | Acetophenone (B1666503) | 99% | 76% | academie-sciences.fr |

| Rh(I)-bisoxazoline | Asymmetric Hydrosilylation | Acetophenone | 84% | 97% | beilstein-journals.org |

| Rh(I)-bisoxazoline | Asymmetric Hydrosilylation | 2-Acetylnaphthalene | 85% | 94% | beilstein-journals.org |

Integration with Flow Chemistry and Process Intensification

The integration of this compound chemistry with continuous flow processes represents a significant step towards more efficient, safer, and scalable chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for online monitoring and control. icsr.inresearchgate.net

A continuous flow process for the manufacture of dl-2-nitro-1-butanol, a precursor to dl-2-amino-1-butanol, has been developed. icsr.ingoogle.com This process utilizes a series of tubular reactors and offers a significant reduction in reaction time and improved control over reaction conditions compared to batch methods. icsr.ingoogle.com The continuous flow synthesis of dolutegravir, an HIV integrase inhibitor, also utilizes (R)-3-amino-1-butanol in a multi-step sequence, demonstrating the applicability of flow chemistry in the synthesis of complex pharmaceuticals. acs.org

Biological and Biotechnological Advancements

The fields of biology and biotechnology are increasingly leveraging the unique properties of this compound for various applications, particularly in biocatalysis and the synthesis of biologically active molecules.

Enzymatic Resolutions and Synthesis:

Enzymes, with their high chemo-, regio-, and stereospecificity, offer a powerful tool for the synthesis and resolution of chiral compounds like 2-amino-1-butanol. The kinetic resolution of racemic 2-amino-1-butanol can be achieved through the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase, yielding (S)-2-amino-1-butanol with high enantiomeric excess. This enzymatic approach provides a milder and often more efficient alternative to traditional chemical resolution methods.

Recent advancements have also focused on the direct biocatalytic synthesis of chiral amino alcohols. A novel biosynthetic route has been developed to synthesize chiral 2-amino-1-butanol from the inexpensive starting material 1,2-butanediol (B146104) using a multi-enzyme cascade. google.com This process involves an alcohol dehydrogenase or carbonyl reductase to produce 2-keto-1-butanol, which is then converted to the desired chiral amino alcohol by an amino acid dehydrogenase or transaminase. google.com

Furthermore, amine dehydrogenases have been shown to be effective in the biocatalytic reductive amination of keto-alcohols to produce chiral amino alcohols, including (2R/S)-2-aminobutanol. whiterose.ac.uk

Table 2: Biocatalytic Applications Involving 2-Amino-1-butanol

| Biocatalytic Process | Enzyme(s) | Substrate | Product | Key Finding | Reference |

| Kinetic Resolution | Penicillin G acylase | Racemic N-phenylacetyl-2-amino-1-butanol | (S)-2-Amino-1-butanol | High enantiomeric excess (>99% ee) | |

| Multi-enzyme Synthesis | Alcohol dehydrogenase & Amino acid dehydrogenase | 1,2-Butanediol | Chiral 2-Amino-1-butanol | Novel green biosynthetic route | google.com |

| Reductive Amination | Amine Dehydrogenase | 1-Hydroxy-2-butanone | (2R/S)-2-Aminobutanol | Efficient synthesis of chiral amino alcohols | whiterose.ac.uk |

These emerging research directions underscore the continued importance and expanding potential of this compound. From enabling the synthesis of complex chiral molecules and driving the development of advanced catalytic systems to its integration into sustainable manufacturing processes and its role in biotechnological innovations, this versatile compound is set to remain a key player in the advancement of chemical and life sciences.

Q & A

Q. How can researchers validate conflicting biological activity data for this compound derivatives?

- Methodological Answer : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature). Use orthogonal methods (SPR vs. fluorescence assays) and statistical tools (ANOVA) to identify outliers .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 89.14 g/mol | HRMS | |

| Boiling Point | 173–177°C | DSC | |

| Optical Rotation ([α]) | -8.5° (c=1, HO) | Polarimetry | |

| Purity | >98% | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.